molecular formula C9H12N2O B7883311 N'-hydroxy-2-(3-methylphenyl)ethanimidamide

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

Cat. No. B7883311
M. Wt: 164.20 g/mol
InChI Key: PUBSVUGAWXVFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxy-2-(3-methylphenyl)ethanimidamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N'-hydroxy-2-(3-methylphenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-hydroxy-2-(3-methylphenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 'N'-hydroxy-2-(3-methylphenyl)ethanimidamide' involves the reaction of 3-methylbenzaldehyde with hydroxylamine hydrochloride to form 3-methylbenzaldoxime, which is then reacted with ethyl chloroacetate to form ethyl 2-(3-methylphenyl)acetohydroximate. This compound is then reacted with ammonia to form 'N'-hydroxy-2-(3-methylphenyl)ethanimidamide.

Starting Materials
3-methylbenzaldehyde, hydroxylamine hydrochloride, ethyl chloroacetate, ammonia

Reaction
Step 1: 3-methylbenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid to form 3-methylbenzaldoxime., Step 2: 3-methylbenzaldoxime is reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 2-(3-methylphenyl)acetohydroximate., Step 3: Ethyl 2-(3-methylphenyl)acetohydroximate is reacted with ammonia in the presence of ethanol to form 'N'-hydroxy-2-(3-methylphenyl)ethanimidamide.

properties

IUPAC Name

N'-hydroxy-2-(3-methylphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBSVUGAWXVFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(3-methylphenyl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.